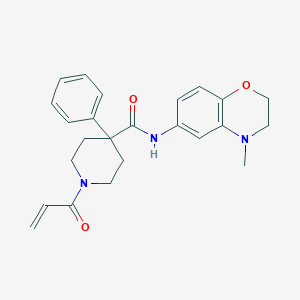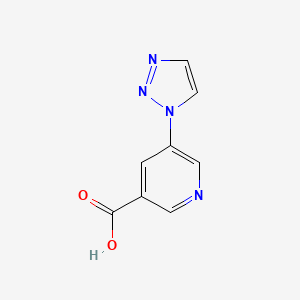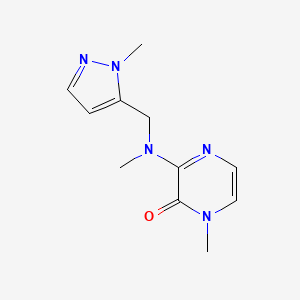![molecular formula C18H19N3O2S B2468283 N-(3,7-diméthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phénylbutanamide CAS No. 946250-45-9](/img/structure/B2468283.png)
N-(3,7-diméthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phénylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide: is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a phenylbutanamide group.
Applications De Recherche Scientifique
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Pharmaceuticals: Investigation of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: Exploration of its properties for use in advanced materials, such as catalysts or sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide typically involves the following steps :
S-Alkylation: The reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.
Intramolecular Cyclization: Treatment of S-alkylated derivatives at different temperatures to induce intramolecular cyclization, forming thiazolopyrimidine derivatives.
Acylation: Acylation of the 7-NH2 group of thiazolopyrimidine derivatives to afford the desired amide derivatives.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Mécanisme D'action
The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: Another thiazolopyrimidine derivative with a quinoline ring system.
Thiazolo[3,2-a]pyrimidine derivatives: A class of compounds with similar core structures but different substituents, exhibiting various biological activities.
Uniqueness
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is unique due to its specific combination of a thiazolopyrimidine ring with a phenylbutanamide group, which may confer distinct biological and chemical properties.
Propriétés
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-14(13-8-6-5-7-9-13)16(22)20-15-12(3)19-18-21(17(15)23)11(2)10-24-18/h5-10,14H,4H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STALVTHMHMZICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide](/img/structure/B2468200.png)
![ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2468201.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2468203.png)

![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)


![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)
![2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2468222.png)

